(2-Bromo-4-(tert-butyl)phenyl)boronic acid
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Overview
Description
(2-Bromo-4-(tert-butyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H14BBrO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group (B(OH)2) attached to a phenyl ring substituted with a bromine atom and a tert-butyl group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-(tert-butyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-4-(tert-butyl)phenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-(tert-butyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, toluene).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Bromo-4-(tert-butyl)phenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:
Mechanism of Action
The mechanism of action of (2-Bromo-4-(tert-butyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group from boron to palladium.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond, regenerating the palladium catalyst for further cycles.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Similar structure but lacks the bromine substituent.
2-Bromophenylboronic acid: Similar structure but lacks the tert-butyl group.
Phenylboronic acid: Lacks both the bromine and tert-butyl substituents.
Uniqueness
(2-Bromo-4-(tert-butyl)phenyl)boronic acid is unique due to the presence of both the bromine and tert-butyl substituents, which provide distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H14BBrO2 |
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Molecular Weight |
256.93 g/mol |
IUPAC Name |
(2-bromo-4-tert-butylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BBrO2/c1-10(2,3)7-4-5-8(11(13)14)9(12)6-7/h4-6,13-14H,1-3H3 |
InChI Key |
MTOFOLRMONROPF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(C)(C)C)Br)(O)O |
Origin of Product |
United States |
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